Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R,3R)-3-(dimethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
SVXFBXWDCXIWHZ-RNFRBKRXSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H](C1)O |
Canonical SMILES |
CN(C)C1CCC(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps
Reduction of Cyclopentanone : The first step involves reducing cyclopentanone to cyclopentanol. This is often achieved using lithium aluminum hydride (LiAlH4), which provides high yields while minimizing racemization.
Amination : The next step involves introducing a dimethylamino group. This can be done through a nucleophilic substitution reaction using dimethylamine in the presence of a suitable catalyst or reagent.
Stereoselective Techniques : To achieve the (1R,3R) configuration, stereoselective techniques such as asymmetric synthesis or resolution methods may be employed. These methods ensure that the desired stereoisomer is obtained with high purity.
Key Reagents and Conditions
| Reagent/Condition | Role in Synthesis |
|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Reducing agent for cyclopentanone to cyclopentanol |
| Dimethylamine | Nucleophile for introducing the dimethylamino group |
| Stereoselective Catalysts | Ensure the formation of the (1R,3R) stereoisomer |
Chemical Properties and Applications
This compound has a molecular weight of approximately 143.21 g/mol. Its unique structure allows it to interact with biological targets such as enzymes or receptors, potentially modulating enzymatic pathways.
Mechanism of Action
The dimethylamino group can form hydrogen bonds or ionic interactions with active sites on proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions are crucial for its biological effects, which may include inhibition or activation of enzymatic pathways.
Scientific Applications
This compound is used in various scientific applications, particularly in medicinal chemistry, due to its ability to serve as a building block for more complex molecules.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for asymmetric synthesis.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural and physicochemical differences between Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol and related compounds:
Key Comparative Analysis
Stereochemical and Backbone Modifications
- Cyclopentane vs. Cyclohexane Backbones: The cyclohexane analog 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea exhibits increased steric bulk and rigidity due to its six-membered ring. This enhances its selectivity as a ligand in transition-metal catalysis but reduces solubility in nonpolar solvents .
- Benzyloxy vs. Dimethylamino Substituents: (1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine replaces the dimethylamino group with a benzyl ether, significantly increasing lipophilicity (logP ~2.5 vs. ~1.2 for the parent compound). This modification is advantageous in drug design for improving membrane permeability .
Salt Forms and Stability
The hydrochloride salt of this compound (MW 190.20) demonstrates higher stability and aqueous solubility compared to the free base, making it preferable for pharmaceutical formulations .
Biological Activity
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, often referred to as (1R,3R)-3-(dimethylamino)cyclopentan-1-ol, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring with a dimethylamino group and a hydroxyl group. This configuration allows it to engage in various chemical interactions, particularly with biological macromolecules.
The biological activity of (1R,3R)-3-(dimethylamino)cyclopentan-1-ol is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with active sites on proteins, while the cyclopentane ring contributes to the compound's structural stability. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, which are crucial for various physiological processes.
1. Enzyme Inhibition
Research indicates that (1R,3R)-3-(dimethylamino)cyclopentan-1-ol may act as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can have implications for drug development, particularly in targeting metabolic disorders or diseases characterized by abnormal enzyme function.
2. Receptor Binding
The compound has been investigated for its binding affinity to various receptors. For instance, studies have shown that derivatives of similar compounds exhibit notable binding affinities at adenosine receptors, which play a critical role in cellular signaling and can influence cardiovascular and neurological functions .
3. Antiviral Activity
There is emerging evidence suggesting that analogs of (1R,3R)-3-(dimethylamino)cyclopentan-1-ol may possess antiviral properties. Research on related compounds has demonstrated efficacy against RNA viruses by inhibiting viral replication mechanisms . This potential opens avenues for developing antiviral therapies.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Study on Enzyme Interaction : A study conducted on the interaction between (1R,3R)-3-(dimethylamino)cyclopentan-1-ol and various metabolic enzymes revealed significant inhibition rates, suggesting its potential as a therapeutic agent in metabolic diseases .
- Receptor Affinity Testing : Another research effort focused on the binding affinities of this compound at different adenosine receptors showed promising results, indicating selective agonistic or antagonistic properties depending on the structural modifications made to the cyclopentane framework .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| (1R,3R)-3-(dimethylamino)cyclopentan-1-ol | Dimethylamino + Hydroxyl groups | Potential enzyme inhibitor; receptor modulator | Unique combination enhances biological interactions |
| Cyclopentanol | Hydroxyl group only | Limited biological activity | Lacks dimethylamino group |
| Dimethylaminocyclopentane | Dimethylamino only | Varying reactivity; less solubility | No hydroxyl group affects interactions |
Q & A
Q. How should researchers handle discrepancies between computational toxicity predictions and experimental data?
- Methodological Answer :
- Re-evaluate computational parameters (e.g., force fields, solvation models).
- Conduct confirmatory in vitro assays (e.g., Ames test for mutagenicity).
- Consult regulatory frameworks (e.g., ICH M7 guidelines) for risk assessment.
- Publish negative findings to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
